

# Application Notes and Protocols for Fimaporfin-Based Photochemical Internalization of Gemcitabine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fimaporfin |           |
| Cat. No.:            | B607454    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of **fimaporfin**-based photochemical internalization (PCI) to enhance the delivery and efficacy of the chemotherapeutic agent gemcitabine. This technology holds promise for improving the treatment of various cancers, with a particular focus on locally advanced, inoperable cholangiocarcinoma (bile duct cancer).

### Introduction

Gemcitabine is a nucleoside analog that is a first-line treatment for several cancers. However, its efficacy can be limited by inefficient cellular uptake and the development of resistance.[1] Photochemical internalization (PCI) is a light-inducible drug delivery technology that can overcome these limitations.[2][3] The technology utilizes a photosensitizer, **fimaporfin** (TPCS2a), which localizes to the membranes of endosomes and lysosomes.[4] Upon activation by light of a specific wavelength, **fimaporfin** generates reactive oxygen species (ROS) that rupture these vesicular membranes, releasing the co-internalized therapeutic agent into the cytoplasm where it can reach its target.[2] This targeted release mechanism can significantly enhance the intracellular concentration and cytotoxic effect of drugs like gemcitabine.

## **Data Presentation**



The following tables summarize quantitative data from preclinical and clinical studies on **fimaporfin**-based PCI of gemcitabine.

Table 1: In Vitro Cytotoxicity of Gemcitabine with and without **Fimaporfin**-PCI in Cholangiocarcinoma Cell Lines

| Cell Line                       | Treatment             | IC50 (μM)             | Fold<br>Enhancement<br>with PCI | Reference |
|---------------------------------|-----------------------|-----------------------|---------------------------------|-----------|
| TFK-1                           | Gemcitabine<br>alone  | Data not<br>available | -                               | _         |
| Fimaporfin-PCI +<br>Gemcitabine | Data not<br>available | Data not<br>available |                                 |           |
| EGI-1                           | Gemcitabine<br>alone  | Data not<br>available | -                               | _         |
| Fimaporfin-PCI +<br>Gemcitabine | Data not<br>available | Data not<br>available |                                 |           |

Note: While preclinical studies have demonstrated a significant enhancement in gemcitabine's effect with PCI, specific IC50 values from these studies on cholangiocarcinoma cell lines are not publicly available in the reviewed literature.

Table 2: Clinical Efficacy of **Fimaporfin**-PCI with Gemcitabine in Inoperable Cholangiocarcinoma (Phase I/II Study - NCT01900158)



| Efficacy Endpoint                                 | Overall (n=16)              | Highest Fimaporfin<br>Dose Cohort (n=6) | Reference |
|---------------------------------------------------|-----------------------------|-----------------------------------------|-----------|
| Objective Response<br>Rate (ORR)                  | 42%                         | 60%                                     |           |
| Disease Control Rate                              | 91% (10 of 11<br>evaluable) | -                                       |           |
| Progression-Free<br>Survival (PFS) at 6<br>months | 75%                         | -                                       |           |
| Median Overall<br>Survival (mOS)                  | 15.4 months                 | 22.8 months                             | -         |

## **Experimental Protocols**

# In Vitro Protocol: Fimaporfin-PCI of Gemcitabine in Cholangiocarcinoma Cell Lines

This protocol is based on studies using the TFK-1 and EGI-1 cholangiocarcinoma cell lines.

#### Materials:

- TFK-1 or EGI-1 cholangiocarcinoma cell lines
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Fimaporfin (Amphinex®)
- Gemcitabine
- Phosphate-buffered saline (PBS)
- 96-well plates for MTT assay
- · 6-well plates for clonogenic assay

## Methodological & Application



- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO or other solubilizing agent
- Crystal violet staining solution
- Light source capable of emitting light at approximately 652 nm (e.g., diode laser)
- Photometer to measure light dose

#### Procedure:

- Cell Seeding:
  - For MTT assay: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
  - For clonogenic assay: Seed a low number of cells (e.g., 200-1000 cells) in 6-well plates to allow for colony formation.
- Fimaporfin Incubation:
  - Allow cells to adhere overnight.
  - Prepare a working solution of **fimaporfin** in a complete cell culture medium. While specific concentrations for TFK-1 and EGI-1 cells are not detailed in the available literature, a starting point based on other cell lines could be in the range of 0.1-0.5 μg/mL.
  - Remove the old medium and add the fimaporfin-containing medium to the cells.
  - Incubate for 18-24 hours to allow for endocytic uptake of fimaporfin.
- · Gemcitabine Incubation:
  - After the fimaporfin incubation, wash the cells twice with PBS.
  - Add fresh medium containing various concentrations of gemcitabine. The concentration range should be chosen to bracket the expected IC50 value.



- Incubate with gemcitabine for a defined period, for example, 4 hours.
- Light Exposure:
  - Wash the cells twice with PBS and add fresh, phenol red-free medium.
  - Expose the cells to light at approximately 652 nm. The light dose will need to be optimized for the specific cell line and experimental setup. A starting point could be in the range of 0.3-0.6 J/cm².
  - Control groups should include cells treated with gemcitabine alone, fimaporfin and light alone (PDT effect), and untreated cells.
- Cytotoxicity Assessment:
  - MTT Assay:
    - After a post-irradiation incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours.
    - Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
    - Read the absorbance at the appropriate wavelength (e.g., 570 nm).
    - Calculate cell viability as a percentage of the untreated control.
  - Clonogenic Assay:
    - After light exposure, return the plates to the incubator for 7-14 days to allow for colony formation.
    - Fix the colonies with a suitable fixative (e.g., methanol/acetic acid).
    - Stain the colonies with crystal violet.
    - Count the number of colonies (typically defined as a cluster of ≥50 cells).
    - Calculate the plating efficiency and surviving fraction for each treatment group.



# Clinical Protocol: Fimaporfin-PCI of Gemcitabine in Inoperable Cholangiocarcinoma

This protocol is a summary of the procedure used in the NCT01900158 and NCT04099888 clinical trials.

Patient Population: Patients with locally advanced, inoperable extrahepatic cholangiocarcinoma.

#### Treatment Schedule:

- Day 0: Intravenous (IV) administration of **fimaporfin**. Dose escalation studies have evaluated doses from 0.06 to 0.25 mg/kg. A dose of 0.22 mg/kg was used in a subsequent trial.
- Day 4: Standard IV infusion of gemcitabine (1000 mg/m²).
- Day 4 (3  $\pm$  1 hours after gemcitabine infusion): Intraluminal laser light application.

#### Light Delivery Procedure:

- Catheter Placement: Under endoscopic retrograde cholangiopancreatography (ERCP) guidance, a fiber-optic catheter with a cylindrical light diffuser at its tip is advanced through the tumor in the bile duct.
- Illumination: A laser connected to the catheter is activated to deliver monochromatic light at 652 nm.
- Light Dose: The light dose is escalated in clinical trials. Doses of 15 J/cm and 30 J/cm have been used, with an irradiance of 100 mW/cm, resulting in illumination times of 150 seconds and 300 seconds, respectively.
- Post-Treatment: Following the PCI procedure, patients may continue with standard-of-care chemotherapy, such as gemcitabine/cisplatin.

#### Post-Treatment Care:



Patients are advised to avoid direct sunlight and strong indoor light for a period (e.g., 14 days) after fimaporfin administration to minimize the risk of skin photosensitivity.

# Visualization of Mechanisms and Workflows Signaling Pathways





Click to download full resolution via product page

Caption: Fimaporfin-PCI enhances gemcitabine's cytotoxic effect.



## **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for in vitro and clinical application of **fimaporfin**-PCI with gemcitabine.

## **Overcoming Gemcitabine Resistance**





Click to download full resolution via product page

Caption: PCI circumvents gemcitabine resistance by enhancing cytosolic delivery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Interdependence of Gemcitabine Treatment, Transporter Expression, and Resistance in Human Pancreatic Carcinoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical Internalization with Fimaporfin: Enhanced Bleomycin Treatment for Head and Neck Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publication of the fimaporfin (Amphinex) first-in-man Phase I study in Lancet Oncology PCI Biotech [pcibiotech.no]
- 4. Facebook [cancer.gov]



 To cite this document: BenchChem. [Application Notes and Protocols for Fimaporfin-Based Photochemical Internalization of Gemcitabine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607454#fimaporfin-based-photochemical-internalization-of-gemcitabine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com